molecular formula C16H22N6O4 B1679741 Protirelin CAS No. 24305-27-9

Protirelin

Cat. No.: B1679741
CAS No.: 24305-27-9
M. Wt: 362.38 g/mol
InChI Key: XNSAINXGIQZQOO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Protirelin, also known as thyrotropin-releasing hormone (TRH), is a synthetic analogue of the endogenous peptide TRH . The primary targets of this compound are the Thyrotropin Releasing Hormone Receptor located in the anterior pituitary gland . These receptors play a crucial role in the regulation of thyroid-stimulating hormone (TSH) and prolactin release .

Mode of Action

This compound interacts with its targets by binding to the Thyrotropin Releasing Hormone Receptor . This interaction stimulates the release of Thyroid Stimulating Hormone (TSH) and prolactin from the anterior pituitary . The release of these hormones is essential for the regulation of various physiological processes, including metabolism, growth, and lactation .

Biochemical Pathways

The binding of this compound to its receptors initiates a series of biochemical signaling pathways . These pathways lead to the release of TSH and prolactin, which then act on their respective target organs - the thyroid gland and the mammary glands . The release of TSH stimulates the thyroid gland to produce and release thyroid hormones, which regulate metabolism, growth, and development . Prolactin, on the other hand, stimulates milk production in the mammary glands .

Pharmacokinetics

It is known that this compound is intended for intravenous administration .

Result of Action

The molecular and cellular effects of this compound’s action involve the stimulation of TSH and prolactin release . This leads to an increase in thyroid hormone production and milk production, respectively . Additionally, this compound has been shown to enhance the incorporation of [3H] thymidine into DNA and the uptake of radioiodide into thyrocytes .

Chemical Reactions Analysis

Protirelin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The major products formed from these reactions include modified peptides with altered biological activities .

Properties

IUPAC Name

N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSAINXGIQZQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860316
Record name 5-Oxoprolylhistidylprolinamide
Source EPA DSSTox
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Molecular Weight

362.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light red crystalline solid; [Sigma-Aldrich MSDS]
Record name Transferrin
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Mechanism of Action

Thyrotropin Alfa binds to the thyrotropin receptors found on any residual thyroid cells or tissues. This stimulates radioactive iodine uptake for better radiodiagnostic imaging.
Record name Thyrotropin alfa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00024
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CAS No.

194100-83-9, 24305-27-9, 11096-37-0
Record name Thyrotropin alfa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name protirelin
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Record name Transferrin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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